N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo[d]oxazole intermediate. Finally, the phenoxypropanamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reductive conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. The phenoxypropanamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenoxypropanamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(benzo[d]imidazol-2-yl)-2-phenoxypropanamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]oxazole ring provides unique electronic and steric characteristics, while the piperidine ring enhances its solubility and bioavailability .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(27-18-7-3-2-4-8-18)21(26)23-15-17-11-13-25(14-12-17)22-24-19-9-5-6-10-20(19)28-22/h2-10,16-17H,11-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWNWQQGCPBKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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